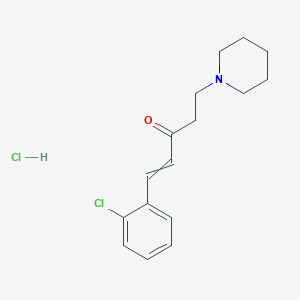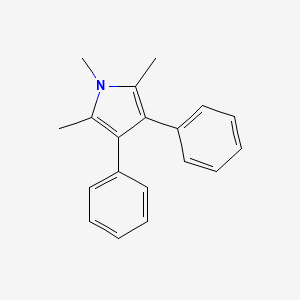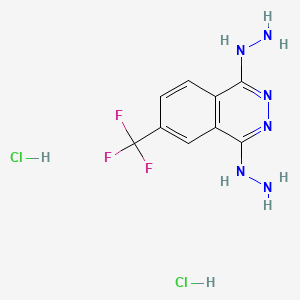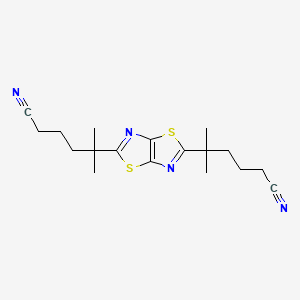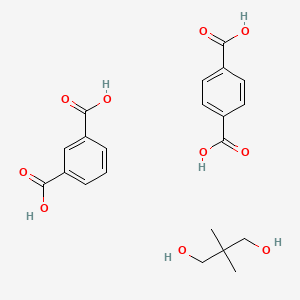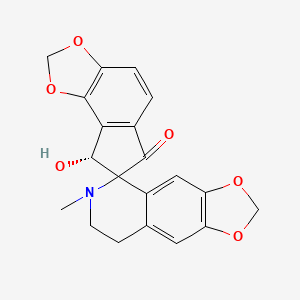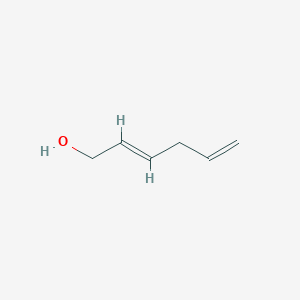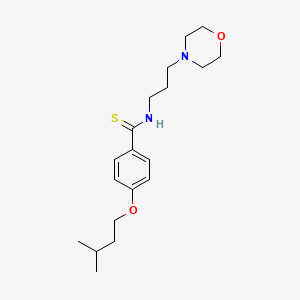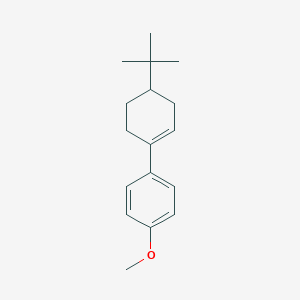
4-tert-Butyl-4'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a biphenyl structure. Biphenyl compounds are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated biphenyl compounds.
Scientific Research Applications
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the methoxy group.
4-tert-Butyl-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxy group.
4-tert-Butyl-4’-chlorobiphenyl: Contains a chlorine atom instead of a methoxy group.
Uniqueness
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
33061-20-0 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-(4-tert-butylcyclohexen-1-yl)-4-methoxybenzene |
InChI |
InChI=1S/C17H24O/c1-17(2,3)15-9-5-13(6-10-15)14-7-11-16(18-4)12-8-14/h5,7-8,11-12,15H,6,9-10H2,1-4H3 |
InChI Key |
PEMIRBTVSSJJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


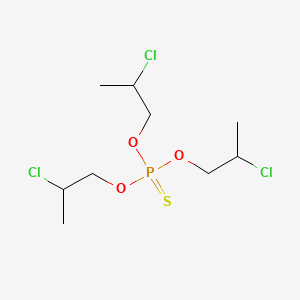
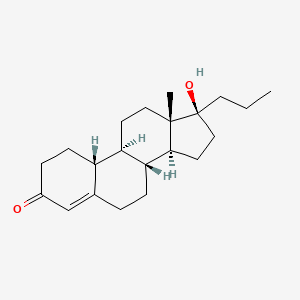

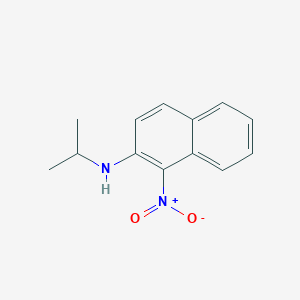
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

